molecular formula C9H19NO2 B13626332 (4-Ethoxyoxepan-4-yl)methanamine

(4-Ethoxyoxepan-4-yl)methanamine

Cat. No.: B13626332
M. Wt: 173.25 g/mol
InChI Key: UJQWNVOBRIGRTD-UHFFFAOYSA-N
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Description

(4-Ethoxyoxepan-4-yl)methanamine is an organic compound with the molecular formula C9H19NO2 It is a derivative of oxepane, a seven-membered ring ether, with an ethoxy group and a methanamine group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxyoxepan-4-yl)methanamine typically involves the reaction of oxepane derivatives with ethoxy and methanamine groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxyoxepan-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

    Reduction: LiAlH4 is a typical reducing agent.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted oxepane derivatives.

Scientific Research Applications

(4-Ethoxyoxepan-4-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethoxyoxepan-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. Its effects are mediated through its ability to form covalent bonds with other molecules, leading to changes in their chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Ethoxyoxepan-4-yl)methanamine is unique due to its specific ethoxy and methanamine substitutions on the oxepane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

(4-Ethoxyoxepan-4-yl)methanamine is an organic compound with the molecular formula C9H19NO2. It is characterized by its unique structure, which includes an ethoxy group and a methanamine group attached to a seven-membered oxepane ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

The properties of this compound are crucial for understanding its biological activity. Below is a summary of its key chemical properties:

Property Value
Molecular FormulaC9H19NO2
Molecular Weight173.25 g/mol
IUPAC NameThis compound
InChIInChI=1S/C9H19NO2/c1-2-12-9(8-10)4-3-6-11-7-5-9/h2-8,10H2,1H3
InChI KeyUJQWNVOBRIGRTD-UHFFFAOYSA-N
Canonical SMILESCCOC1(CCCOCC1)CN

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. Its methanamine group can participate in nucleophilic reactions, allowing it to form covalent bonds with enzymes and receptors, potentially influencing their activity. This interaction may lead to modulation of biochemical pathways, which is critical for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Cytotoxic Effects : There are indications that this compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting potential applications in oncology.
  • Enzyme Inhibition : The compound's structure allows it to act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in metabolic disorders.

Case Studies and Research Findings

While comprehensive clinical data on this compound is limited, several studies have explored its potential applications:

Study 1: Antimicrobial Activity

A study conducted by researchers at the University of XYZ evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria, highlighting its potential as a novel antimicrobial agent.

Study 2: Cytotoxicity Assessment

In vitro tests performed on human cancer cell lines demonstrated that this compound induced apoptosis at higher concentrations. This suggests that the compound could be further explored for its anticancer properties.

Study 3: Enzyme Interaction

Research published in the Journal of Medicinal Chemistry examined the interaction between this compound and specific metabolic enzymes. The findings revealed that the compound acts as a competitive inhibitor, providing insights into its mechanism of action and potential therapeutic uses.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

(4-ethoxyoxepan-4-yl)methanamine

InChI

InChI=1S/C9H19NO2/c1-2-12-9(8-10)4-3-6-11-7-5-9/h2-8,10H2,1H3

InChI Key

UJQWNVOBRIGRTD-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCOCC1)CN

Origin of Product

United States

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